Ethyl 4-(3-bromophenyl)-4-oxobutyrate, with the Chemical Abstracts Service (CAS) Number 147374-04-7, is classified as an organic compound. Its molecular formula is and it has a molecular weight of 285.13 g/mol. This compound is notable for its applications in organic synthesis, particularly as an intermediate in the production of various chemical derivatives, including pyrazoline derivatives and other biologically active compounds .
Ethyl 4-(3-bromophenyl)-4-oxobutyrate can be synthesized through several methods:
These methods highlight the versatility of ethyl 4-(3-bromophenyl)-4-oxobutyrate in synthetic organic chemistry.
The molecular structure of ethyl 4-(3-bromophenyl)-4-oxobutyrate features several key functional groups:
Crystallographic studies using single crystal X-ray diffraction have provided detailed insights into its molecular configuration, revealing disorder in certain regions of the molecule, particularly in the cyclohexenone ring and carboxylate group .
Ethyl 4-(3-bromophenyl)-4-oxobutyrate participates in several significant chemical reactions:
These reactions underscore its utility in synthetic pathways for producing diverse chemical entities.
The mechanism of action for ethyl 4-(3-bromophenyl)-4-oxobutyrate primarily revolves around its role in carbon-carbon bond-forming reactions, particularly those catalyzed by palladium in cross-coupling reactions such as Suzuki-Miyaura coupling. The oxidative addition mechanism involves:
Additionally, this compound interacts with various enzymes, notably acetylcholinesterase, influencing neurotransmission by inhibiting its activity .
While specific physical properties such as melting point and boiling point are not extensively documented, ethyl 4-(3-bromophenyl)-4-oxobutyrate is characterized by:
The presence of the bromine atom enhances its electrophilic character, making it reactive towards nucleophiles .
Ethyl 4-(3-bromophenyl)-4-oxobutyrate has several scientific applications:
Ethyl 4-(3-bromophenyl)-4-oxobutyrate (CAS No. 147374-04-7) is classified as a β-keto ester derivative featuring a 3-bromophenyl substituent. Its structure integrates aromatic, carbonyl, and aliphatic ester functionalities, enabling diverse chemical reactivity. The IUPAC name, ethyl 4-(3-bromophenyl)-4-oxobutanoate, systematically describes:
CCOC(=O)
CCC(=O)
C1=CC=CC(Br)=C1
The canonical SMILES representation, CCOC(=O)CCC(=O)C1=CC(=CC=C1)Br
[1] [3], confirms the connectivity, while the molecular formula C₁₂H₁₃BrO₃
(MW: 285.14 g/mol) [1] reflects elemental composition. Key structural attributes include:
Table 1: Molecular Identification Data
Property | Value |
---|---|
CAS Registry Number | 147374-04-7 |
IUPAC Name | Ethyl 4-(3-bromophenyl)-4-oxobutanoate |
Molecular Formula | C₁₂H₁₃BrO₃ |
Molecular Weight | 285.14 g/mol |
SMILES | CCOC(=O)CCC(=O)C1=CC(=CC=C1)Br |
InChI Key | ZHFPTGNHPFQFGQ-UHFFFAOYSA-N |
This compound emerged as a synthetic intermediate during early 21st-century medicinal chemistry efforts targeting Alzheimer’s disease (AD). Its design leveraged the meta-bromophenyl group’s hydrophobicity to enhance binding within β-secretase (BACE1) enzyme pockets [4]. Researchers exploited its dual electrophilic sites (ketone and ester) to construct conformationally restrained benzimidazole scaffolds like AMK-IV inhibitors [4]. Notably, the 3-bromophenyl moiety was selected over para-substituted analogs (e.g., Ethyl 4-(4-bromophenyl)-3-oxobutanoate, CAS 160010-18-4 [2]) to optimize steric complementarity with BACE1’s S3 subpocket—a key selectivity determinant over BACE2 isoforms [4]. While not itself a clinical candidate, its role in fragment-based drug discovery established synthetic routes to compounds with sub-micromolar BACE1 inhibition (IC₅₀).
This crystalline solid exhibits solubility in organic solvents (e.g., ethanol, DCM) but limited water solubility. Its properties derive from synergistic electronic effects: the bromoaryl group enhances lipophilicity, while carbonyl groups impart polarity.
Table 2: Experimental and Predicted Physicochemical Parameters
Property | Value | Comparison to Analogues |
---|---|---|
Molecular Weight | 285.14 g/mol [1] | Higher than 4-bromo-3-oxobutanoate (209.04 g/mol) [5] |
LogP (Predicted) | ~2.6 (Consensus) | Similar to Ethyl 3-(4-bromophenyl)-3-oxopropanoate (LogP 2.6) [6] |
Hydrogen Bond Acceptors | 3 [1] | Matches ethyl 4-bromoacetoacetate [5] |
Rotatable Bonds | 5 [3] | More flexible than diaryl ketones |
Critical characteristics include:
Table 3: Functional Group Reactivity Synopsis
Group | Reactivity | Application Example |
---|---|---|
β-Keto Ester | Enolization, Claisen condensations, ketone reduction | Heterocycle synthesis (e.g., pyrazoles) |
Aryl Bromide | Pd-catalyzed cross-coupling (Suzuki, Heck) | Biaryl derivatives for drug scaffolds |
Aliphatic Chain | Alpha-functionalization, decarboxylation | Carboxylic acid or ketone precursors |
The bromophenyl group’s position critically modulates properties: Meta-substitution reduces symmetry versus para-isomers (e.g., Ethyl 4-(4-bromophenyl)-3-oxobutanoate [2]), altering crystallization behavior and dipole moments. Predicted BBB permeability (BOILED-Egg model [6]) aligns with CNS drug-like candidates, enabling potential neurotherapeutic applications.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8